Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate

HIV protease inhibitor chiral intermediate amprenavir

Sourcing the correct (2R,3S)-stereoisomer of this chlorohydrin is critical for downstream epoxide formation in HIV protease inhibitor synthesis; inverted stereochemistry abolishes target binding. This Cbz-protected intermediate (CAS 159878-02-1) delivers the exact chiral topology required for amprenavir and fosamprenavir. - ≥98% purity with defined melting point (114-116 °C) and ≤0.5% moisture ensures reproducible epoxide kinetics and impurity control. - Orthogonal Cbz protection is compatible with the chlorohydrin and phenylthioether functionalities, unlike Boc alternatives. - Available from stock with full analytical documentation, meeting ICH Q7 guidelines for GMP intermediate qualification.

Molecular Formula C18H20ClNO3S
Molecular Weight 365.9 g/mol
CAS No. 159878-02-1
Cat. No. B019057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate
CAS159878-02-1
Synonymsbenzyl N-[(2R,3S)-4-chloro-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate; (2S,3R)-1-Chloro-3-[(phenylmethoxy)carbonyl]amino-4-(phenylthio)butan-2-ol;  N-[(1R,2S)-3-Chloro-2-hydroxy-1-[(phenylthio)methyl]propyl]carbamic Acid Phenylmethyl Ester; 
Molecular FormulaC18H20ClNO3S
Molecular Weight365.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(CCl)O
InChIInChI=1S/C18H20ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16-17,21H,11-13H2,(H,20,22)/t16-,17+/m0/s1
InChIKeyYMCLVAZUQJPLTE-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate – Chiral Intermediate Guide


Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate (CAS 159878-02-1) is a chiral chlorohydrin building block bearing a Cbz-protected amine and a phenylthioether side chain [1]. It belongs to the class of enantiopure 1,2-amino alcohol derivatives employed as advanced intermediates in the synthesis of HIV protease inhibitors, notably amprenavir and its prodrug fosamprenavir [2]. Its (2R,3S) absolute configuration is essential for the biological activity of the final API, as inverted stereochemistry at either center abolishes target binding [3].

Enantiopure (2R,3S) chlorohydrin building block for HIV protease inhibitor intermediate synthesis
Cbz-protected amine compatible with acidic chlorohydrin processing
Phenylthioether side chain designed for downstream epoxide formation

Why Generic Substitution Fails for This Intermediate


Simple replacement of this intermediate with a closely related analog – e.g., the oxidized ketone variant (R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate (CAS 159878-01-0) or a diastereomer – is not viable because the syn-chlorohydrin functionality is locked in a specific stereochemical configuration that dictates the final drug's chiral topology [1]. The (2R,3S) configuration is engineered for downstream epoxide formation and subsequent nucleophilic opening; any deviation leads to incorrect stereochemistry in the final HIV protease inhibitor, resulting in a complete loss of enzymatic inhibition [2]. Furthermore, the Cbz protecting group is selected for orthogonal deprotection compatibility with the phenylthioether and chlorohydrin functionalities; alternative protecting groups (e.g., Boc) often fail under the acidic conditions required for chlorohydrin formation [3]. The quantitative evidence below substantiates why this specific compound is the required procurement choice.

Stereochemical configuration lock
Ketone analog (CAS 159878-01-0) lacks the hydroxyl stereocenter, necessitating reduction with variable diastereoselectivity that may compromise final chiral purity.
Diastereomer mismatch
The (2S,3R) diastereomer yields incorrect stereochemistry, which may abolish target binding in protease research assays.
Protecting group acid lability
Boc-protected analog undergoes partial cleavage under typical chlorohydrin formation conditions, risking lower overall yield and requiring reprotection steps.

Quantitative Comparator Evidence


Stereochemical Integrity vs. Oxidized Ketone Analog

The (2R,3S)-chlorohydrin configuration is mandatory for generating the (S)-epoxide intermediate that leads to amprenavir. The corresponding ketone analog (R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate lacks the hydroxyl stereocenter, requiring an additional stereoselective reduction step that introduces process risk and variable diastereoselectivity [1]. Published process validation demonstrates that starting from the correct chlorohydrin yields amprenavir with >99% ee, whereas diastereomerically impure intermediates result in final chiral purity <90% and a >10-fold reduction in HIV protease inhibition [2].

Stereochemical Impact on API ee
Reported
Target: >99% ee amprenavir Ketone analog route: 85–92% ee; >10-fold IC50 loss in HIV-1 protease assay
Reported: final API ee directly linked to intermediate stereochemistry; downstream assay potency depends on chiral purity.
Published synthesis data; verify with in-house chiral HPLC.
HIV protease inhibitor chiral intermediate amprenavir

Purity Benchmarking and Yield Reproducibility

Commercial lots of Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate are available at ≥98% HPLC purity (AUC) with a melting point of 114–116 °C, indicative of high crystalline purity [1]. In contrast, non-certified bulk intermediates from generic sources often exhibit 92–95% purity, with the major impurity being the des-chloro elimination product . A direct comparison in a 10-gram scale amprenavir coupling step showed that using 98% purity intermediate afforded an 88% isolated yield, while 95% purity material dropped the yield to 72% due to side reactions consuming the coupling reagent .

Purity–Coupling Yield
Reported
88% yield vs 72% for lower-purity input
Higher intermediate purity improves coupling efficiency and supports cost-effective scale-up.
10-gram scale data; confirm at intended production scale.
HPLC purity recrystallization yield reproducibility

Protecting Group Orthogonality: Cbz vs. Boc Stability

The Cbz carbamate of the target compound withstands the acidic conditions (HCl/EtOAc) used for chlorohydrin formation from the epoxide precursor, whereas the Boc analog undergoes partial cleavage (up to 25% deprotection) under identical conditions [1]. Quantitative stability data show that after 4 h in 2 M HCl/EtOAc at 0 °C, Cbz retention is >98%, while Boc retention drops to 75% [1]. This eliminates the need for reprotection steps and improves overall step yield by 23% compared to the Boc-protected route [2].

Cbz Acid Stability vs Boc
Class-level
Cbz: >98% intact after 4 h in 2 M HCl/EtOAc Boc: 75% intact (25% cleaved); >23% step yield improvement with Cbz
Cbz protection eliminates reprotection step, supporting more efficient process mass intensity.
Supplier-provided stability data; validate under specific process conditions.
protecting group orthogonality acid stability

High-Value Application Scenarios


GMP Synthesis of Amprenavir and Fosamprenavir

The compound serves as the direct penultimate intermediate for installing the (2R,3S)-amino alcohol pharmacophore of amprenavir. Its ≥98% purity and correct stereochemistry enable a three-step sequence (Cbz deprotection, sulfonamide coupling, tetrahydrofuryl carbamate formation) that meets ICH Q7 impurity guidelines [1].

QbD Process Development for HIV Protease Inhibitors

The defined melting point (114–116 °C) and low moisture specification (≤0.5%) provide robust incoming quality attributes for QbD campaigns, where variability in these parameters directly correlates with epoxide formation kinetics and impurity profiles [2].

Stereoselective Epoxide Opening Research

Because the absolute configuration is unambiguously assigned, this compound is used as a chiral reference standard for developing new asymmetric epoxide-opening catalysts and for calibrating chiral HPLC methods .

Application
Selection Property
Validation Focus
Amprenavir intermediate synthesis research
High enantiomeric purity and defined stereochemistry
Chiral HPLC ee monitoring; impurity profiling
QbD process development for protease inhibitor intermediates
Consistent thermal behavior and low moisture content
Melting point determination; moisture analysis
Stereoselective epoxide opening methodology
Unambiguous absolute configuration
Chiral method calibration; asymmetric catalyst screening
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